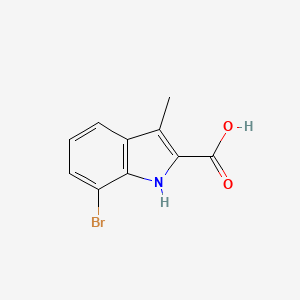

7-Bromo-3-methyl-1h-indole-2-carboxylic acid

Beschreibung

Significance of Indole (B1671886) Core Structures in Chemical Synthesis and Materials Science

The indole nucleus is a "privileged structure" in medicinal chemistry and materials science. researchgate.net This bicyclic aromatic heterocycle is a fundamental building block for a multitude of biologically active compounds. wikipedia.org It forms the core of the essential amino acid tryptophan, as well as crucial neurotransmitters like serotonin (B10506) and the hormone melatonin. chemeurope.comrsc.org This natural prevalence has inspired chemists to utilize the indole framework as a scaffold for designing a wide variety of drugs. wikipedia.org Indeed, numerous indole derivatives have been developed as anticancer, anti-inflammatory, and antibiotic agents. wikipedia.org

The unique electronic properties of the indole ring, arising from the fusion of an electron-rich pyrrole (B145914) ring with a benzene (B151609) ring, allow for a wide range of chemical modifications. wikipedia.org This versatility is not limited to pharmaceuticals; indole derivatives are also explored in materials science for the development of organic semiconductors, dyes, and fluorescent probes, owing to their distinct photophysical properties.

Contextualizing Indole-2-carboxylic Acid Derivatives within Heterocyclic Chemistry

Within the broad family of indoles, indole-2-carboxylic acid and its derivatives are particularly important synthetic intermediates. researchgate.netthieme-connect.com The carboxylic acid group at the C2 position serves as a versatile chemical handle, allowing for transformations into esters, amides, and other functional groups. researchgate.net This reactivity makes indole-2-carboxylic acids key starting materials for the construction of more complex molecular architectures. rsc.org

Derivatives of indole-2-carboxylic acid have been investigated for a range of biological activities. They have been explored as inhibitors of enzymes such as HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. alfa-chemistry.comnih.gov The ability to readily modify the carboxylic acid function, coupled with the potential to introduce various substituents on the indole ring, allows for the systematic optimization of biological activity and pharmacokinetic properties, a core activity in drug discovery. alfa-chemistry.com

Rationale for Advanced Research on Substituted Bromoindole-2-carboxylic Acids

The introduction of a bromine atom onto the indole-2-carboxylic acid scaffold, creating bromoindole-2-carboxylic acids, provides further opportunities for chemical exploration and functional tuning. Halogen atoms, particularly bromine, can significantly alter the electronic properties of the aromatic ring, influencing the molecule's reactivity and its ability to engage in intermolecular interactions like hydrogen bonding and halogen bonding. These interactions are often critical for the binding of a molecule to a biological target, such as an enzyme's active site. rsc.org

Furthermore, the bromine substituent serves as a key reactive site for modern cross-coupling reactions. Techniques such as Suzuki, Stille, and Buchwald-Hartwig couplings allow for the strategic replacement of the bromine atom with a wide variety of other chemical groups (e.g., aryl, alkyl, or amino groups). nih.gov This synthetic utility enables the rapid generation of diverse libraries of indole derivatives from a common bromo-substituted precursor, accelerating the discovery of compounds with desired properties. Research into compounds like 5-bromoindole-2-carboxylic acid derivatives has led to the identification of potential EGFR tyrosine kinase inhibitors for cancer therapy, highlighting the value of this substitution pattern. rsc.orgglpbio.com

Overview of Research Trajectories and Methodological Approaches for 7-Bromo-3-methyl-1H-indole-2-carboxylic Acid

While specific research literature on this compound is not extensively documented, its synthesis can be approached through established and versatile methods in indole chemistry. The research trajectory for a molecule of this type typically begins with the development of an efficient and regioselective synthetic route.

One of the most powerful strategies for constructing 2,3-disubstituted indoles is the Fischer indole synthesis . wikipedia.orgthermofisher.com A plausible route to the target compound could involve a preliminary Japp-Klingemann reaction . chemeurope.comwikipedia.org This sequence would start with the preparation of a diazonium salt from 2-bromoaniline. Reaction of this salt with ethyl 2-methylacetoacetate (B1246266) would yield an arylhydrazone intermediate. wikipedia.orgresearchgate.net Subsequent acid-catalyzed cyclization of this hydrazone via the Fischer synthesis would directly furnish the ethyl ester of this compound, which could then be hydrolyzed to the final carboxylic acid. rsc.orgwikipedia.org

Alternative classical methods include the Reissert and Leimgruber-Batcho syntheses. wikipedia.orgwikipedia.orgclockss.org Both methods typically start from a substituted o-nitrotoluene, in this case, 2-bromo-6-nitrotoluene.

In the Reissert synthesis , condensation with diethyl oxalate (B1200264) followed by reductive cyclization would yield 7-bromo-1H-indole-2-carboxylic acid. researchgate.netwikipedia.org This approach would then require a subsequent, potentially challenging, selective methylation at the C3 position.

The Leimgruber-Batcho synthesis involves forming an enamine from the o-nitrotoluene, followed by reductive cyclization to give 7-bromoindole (B1273607). wikipedia.orgclockss.org This intermediate would then need to be functionalized at both the C2 and C3 positions to install the carboxylic acid and methyl groups, respectively.

Once synthesized, research would likely focus on utilizing the compound as a building block. The carboxylic acid could be converted to various amides to probe for biological activity, while the bromine atom at the 7-position remains available for cross-coupling reactions to build molecular complexity.

Data Tables

Table 1: Physicochemical Properties of Related Indole Compounds

| Property | Methyl 7-bromo-1H-indole-2-carboxylate | 7-Bromo-1H-indole-2-carboxylic acid |

| CAS Number | 1158503-82-2 nih.gov | 16732-71-1 glpbio.com |

| Molecular Formula | C₁₀H₈BrNO₂ nih.gov | C₉H₆BrNO₂ |

| Molecular Weight | 254.08 g/mol nih.gov | 240.05 g/mol |

| Appearance | Solid biosynce.com | - |

| Boiling Point | 386.2±22.0 °C at 760 mmHg biosynce.com | - |

| Density | 1.6±0.1 g/cm³ biosynce.com | - |

| Flash Point | 187.3±22.3 °C biosynce.com | - |

Data sourced from PubChem and commercial supplier databases.

Table 2: Examples of Applications of Substituted Indole Derivatives

| Compound Class | Application / Research Area |

| Indole-2-carboxylic acids | Precursors for HIV-1 integrase inhibitors nih.gov |

| Indole-2-carboxylic acids | Scaffolds for IDO1/TDO dual inhibitors (cancer immunotherapy) alfa-chemistry.com |

| 5-Bromoindole-2-carboxylic acid derivatives | Investigated as EGFR inhibitors (anticancer agents) rsc.org |

| Indole-3-carboxylic acid derivatives | Developed as potential auxin mimic herbicides frontiersin.org |

| 7-Nitro-1H-indole-2-carboxylic acid derivatives | Synthesized as allosteric inhibitors of fructose-1,6-bisphosphatase (diabetes research) researchgate.net |

Eigenschaften

IUPAC Name |

7-bromo-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHCJYWYOGNETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256663 | |

| Record name | 7-Bromo-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16381-49-0 | |

| Record name | 7-Bromo-3-methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16381-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 3 Methyl 1h Indole 2 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 7-Bromo-3-methyl-1H-indole-2-carboxylic acid reveals several logical bond disconnections to identify potential starting materials. The most common strategies hinge on either forming the indole (B1671886) core with the substituents already in place or functionalizing a pre-formed indole ring.

Primary Disconnections:

C2–C3 and N1–C7a Bond Disconnection: This is the most common approach and leads back to substituted anilines or phenylhydrazines, forming the basis of many classical indole syntheses like the Fischer, Madelung, and Larock methods. For the target molecule, this would imply starting from a 2,6-disubstituted aniline (B41778) derivative.

Functional Group Interconversion (FGI): The carboxylic acid at C2 can be envisioned as arising from the hydrolysis of an ester or nitrile, or the oxidation of a C2-alkyl group. The methyl group at C3 and the bromo group at C7 are typically installed either as part of the initial building blocks or added later via regioselective reactions.

A plausible retrosynthetic pathway based on the Fischer indole synthesis, for example, would disconnect the indole ring to reveal (2-bromo-5-methylphenyl)hydrazine (B1281684) and a pyruvate (B1213749) derivative. Alternative strategies might involve a palladium-catalyzed cyclization, disconnecting across the N1-C2 and C3-C3a bonds, leading back to an o-haloaniline and a suitably substituted alkyne.

Classical and Modern Approaches for Indole Ring Formation Applicable to Substituted Indoles

The construction of the indole nucleus is a well-trodden field, with numerous named reactions that can be adapted for specific substitution patterns.

Adaptations of Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method involving the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring. wikipedia.orgyoutube.com

To synthesize this compound, a potential route would involve:

Starting Materials: (2-Bromo-5-methylphenyl)hydrazine and an α-keto acid like pyruvic acid or its ester equivalent (e.g., ethyl pyruvate).

Process: The components are condensed under acidic conditions (using catalysts like HCl, H₂SO₄, or Lewis acids such as ZnCl₂) to form the hydrazone. wikipedia.org Subsequent heating promotes the intramolecular cyclization and aromatization to yield the target indole, often as its ethyl ester, which is then hydrolyzed.

The success of this approach is highly dependent on the availability and stability of the substituted phenylhydrazine. Modern variations, such as the Buchwald modification, utilize palladium catalysis to form the necessary N-arylhydrazone in situ from an aryl bromide and a hydrazone, potentially expanding the scope of the reaction. wikipedia.orgorganic-chemistry.org

Madelung Synthesis and Catalytic Variants for N-Substituted Indoles

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org While the classical conditions (strong base like sodium ethoxide at 200–400 °C) are harsh, modern modifications have made the reaction more versatile. wikipedia.org

For the target compound, this would require a starting material like N-acetyl-2-bromo-5-methylaniline. The intramolecular cyclization would form the indole ring. However, the classical Madelung synthesis is generally more suited for producing 2-alkylindoles and can be limited by the vigorous reaction conditions. wikipedia.org The Smith-modified Madelung synthesis uses organolithium reagents and can be applied to a wider variety of substituted anilines, including those with halide groups. wikipedia.org Recent developments have also introduced tandem reactions that mediate the Madelung synthesis under more efficient conditions. organic-chemistry.org

Larock Indole Synthesis and Palladium-Catalyzed Cyclization Strategies

The Larock indole synthesis is a powerful modern method that constructs the indole ring via a palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne. ub.eduwikipedia.org This one-pot reaction is highly versatile and tolerates a wide range of functional groups. ub.edunih.gov

A potential Larock approach to a precursor of the target molecule could involve:

Starting Materials: 2-Bromo-6-iodoaniline and an alkyne such as ethyl 2-butynoate.

Process: The reaction, catalyzed by a palladium source like Pd(OAc)₂, proceeds via oxidative addition, alkyne insertion, intramolecular cyclization, and reductive elimination to form the 2,3-disubstituted indole. ub.edu The regioselectivity is a key consideration, with the bulkier alkyne substituent generally ending up at the C2 position of the indole. nih.gov

This method is particularly advantageous as it constructs the polysubstituted indole in a single step from readily available components. The reaction conditions can be optimized by choice of catalyst, base, and additives like LiCl. wikipedia.org

| Method | Key Reactants | Catalyst/Conditions | Advantages | Challenges |

| Fischer Synthesis | Substituted Phenylhydrazine, Ketone/Aldehyde | Brønsted or Lewis Acids, Heat | Well-established, reliable. | Requires specific hydrazine, can have regioselectivity issues. |

| Madelung Synthesis | N-acyl-o-toluidine | Strong Base, High Temp (Classical); Organolithiums (Smith) | Good for 2-alkylindoles. | Harsh conditions, limited scope for some substitution patterns. |

| Larock Synthesis | o-haloaniline, Alkyne | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | High versatility, good functional group tolerance, one-pot. | Catalyst cost, regioselectivity control with unsymmetrical alkynes. nih.gov |

This table provides a comparative overview of major indole ring formation strategies.

Other Transition Metal-Catalyzed Annulation Reactions for Indole Construction

Beyond palladium, other transition metals like cobalt, rhodium, and copper are effective catalysts for indole synthesis. mdpi.com These methods often proceed through different mechanisms, such as C-H activation/annulation pathways, and offer alternative routes to functionalized indoles. mdpi.comacs.org For instance, cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines can yield indoles. mdpi.com While direct application to the target molecule may not be straightforward, these evolving methodologies represent a growing toolkit for constructing complex indole structures. Transition-metal-free annulation strategies have also gained significant attention as environmentally benign alternatives. rsc.orgbeilstein-journals.org

Regioselective Functionalization: Bromination and Methylation Strategies

An alternative to constructing the fully substituted indole ring in one go is to perform regioselective functionalization on a simpler indole precursor, such as 3-methyl-1H-indole-2-carboxylic acid.

Bromination: The direct bromination of the indole ring is complex as the molecule is electron-rich and susceptible to electrophilic attack at multiple positions, primarily C3. With the C3 position blocked by a methyl group and C2 occupied by the deactivating carboxylic acid, electrophilic attack is directed to the benzene (B151609) portion of the ring. Selective bromination at the C7 position can be challenging. However, specific reagents and conditions can favor C7 functionalization. The use of directing groups or specific brominating agents like N-bromosuccinimide (NBS) under carefully controlled conditions can achieve the desired regioselectivity. rsc.org Computational studies can help predict the most reactive sites for electrophilic attack, guiding the choice of reaction conditions. researchgate.net

Electrophilic Bromination at the Indole Ring

The introduction of a bromine atom onto the indole ring is typically achieved through electrophilic aromatic substitution. However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the indole nucleus. For 3-methylindoles, electrophilic bromination with reagents like N-bromosuccinimide (NBS) can lead to bromination at various positions. acs.orgclockss.org The directing effects of the existing methyl and carboxylic acid (or its ester precursor) groups, as well as the reaction medium, play a crucial role in determining the final position of the bromine atom.

Achieving selective bromination at the C7 position can be challenging due to the electron-rich nature of the indole ring, which can lead to substitution at other positions, particularly C3, C5, and C6. In the synthesis of related bromo-indole derivatives, various brominating agents and conditions have been explored to control the position of bromination. The choice of solvent, temperature, and the specific brominating agent are critical parameters that need to be optimized to favor the formation of the 7-bromo isomer.

| Reagent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Anhydrous media | Preferential bromination at C2 in 3-methylindoles. clockss.org |

| N-Bromosuccinimide (NBS) | Aqueous media | Formation of oxindoles. clockss.org |

| Dioxane-dibromide | Dioxane-pyridine | Can lead to the formation of intermediates that influence the final product distribution. clockss.org |

Introduction of Methyl Group via Specific Ring Closure or Post-Cyclization Methods

The methyl group at the C3 position can be introduced either during the formation of the indole ring or by post-cyclization modification. One of the most common methods for constructing the indole nucleus is the Fischer indole synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. wikipedia.org To obtain a 3-methyl substituted indole, the corresponding phenylhydrazone of a ketone bearing a methyl group, such as acetone (B3395972) or a larger ketone that can provide the C3-methyl group upon rearrangement, would be utilized. The choice of the starting phenylhydrazine and ketone is critical for the final substitution pattern of the indole.

Alternatively, methylation of a pre-formed indole ring can be considered. However, direct methylation of the indole nucleus often leads to a mixture of products due to the high reactivity of multiple positions. Therefore, ring-forming strategies like the Fischer indole synthesis are generally preferred for controlling the position of the methyl group.

Carboxylic Acid Group Introduction and Manipulation at C2-Position

The carboxylic acid group at the C2 position is a key functional handle and can be introduced through several synthetic routes.

Direct Carboxylation Approaches

Direct carboxylation of the indole ring at the C2 position is a potential but often challenging method. It typically involves the use of strong bases to deprotonate the C2 position, followed by quenching with carbon dioxide. The success of this approach is highly dependent on the stability of the resulting lithiated or magnesiated indole intermediate and the absence of interfering functional groups. For a molecule with a bromine atom, the potential for halogen-metal exchange must be carefully considered.

Carboxylic Acid Precursor Chemistry and Hydrolysis

A more common and reliable method for introducing the carboxylic acid group at the C2 position is through the use of a precursor, typically an ester. The synthesis of indole-2-carboxylic acid esters can be achieved through various cyclization reactions. researchgate.net For instance, the condensation of a 2-haloaryl aldehyde or ketone with an isocyanoacetate can yield the corresponding indole-2-carboxylate (B1230498) ester. researchgate.netscielo.br

Once the ester is formed, the carboxylic acid can be obtained through hydrolysis. Alkaline hydrolysis, using bases such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic or aqueous medium, is a standard procedure for converting the ester to the corresponding carboxylic acid. nih.govgoogle.com The reaction is typically carried out by heating the ester with the base, followed by acidification to protonate the carboxylate and precipitate the desired carboxylic acid. nih.gov

| Precursor | Reagent | Product |

| Indole-2-carboxylate ester | NaOH or KOH, then H+ | Indole-2-carboxylic acid |

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including indole derivatives. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govtandfonline.com Several classical indole syntheses, including the Fischer indole synthesis, have been successfully adapted to microwave conditions. nih.govnih.gov The application of microwave irradiation can accelerate the key cyclization and condensation steps in the synthesis of indole derivatives.

For the synthesis of indole-2-carboxylic acid esters, microwave-assisted methods have been developed that utilize ionic liquids as a reaction medium. researchgate.netscielo.br These methods offer advantages such as high product yields, short reaction times, and mild reaction conditions. researchgate.netscielo.br The use of microwave heating in the synthesis of the ester precursor to this compound could represent a more environmentally benign approach compared to conventional heating methods.

| Reaction Type | Green Aspect | Benefit |

| Fischer Indole Synthesis | Microwave-assisted | Reduced reaction time, increased yield. nih.gov |

| Indole-2-carboxylate synthesis | Microwave-assisted in ionic liquid | High yield, short reaction time, mild conditions. researchgate.netscielo.br |

Solvent-Free and Catalytic Green Chemistry Approaches

The pursuit of sustainable chemical synthesis has led to the exploration of solvent-free and catalytic methods for the production of indole derivatives, including this compound. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous organic solvents.

One prominent green chemistry strategy involves conducting reactions in low-melting mixtures or employing microwave irradiation to facilitate solvent-free conditions. For instance, a variation of the Fischer indole synthesis, a foundational method for indole ring formation, has been developed using low-melting mixtures, which can act as both the solvent and the catalyst, thereby simplifying the reaction setup and workup procedures. organic-chemistry.org

Microwave-assisted organic synthesis represents another significant advancement in green chemistry. This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. The application of microwave irradiation to the Fischer indole synthesis can lead to the efficient formation of the indole core structure. organic-chemistry.org

Catalytic approaches are also at the forefront of green synthetic methodologies. The use of solid acid catalysts, which can be easily recovered and reused, is a notable example. These catalysts can replace traditional homogeneous acid catalysts like sulfuric acid or polyphosphoric acid, which are often difficult to separate from the reaction mixture and can generate significant waste. While specific examples for this compound are not extensively detailed, the principles of using recyclable catalysts are broadly applicable to its synthesis.

Below is a representative table illustrating the advantages of green chemistry approaches in indole synthesis, based on general findings in the field.

| Method | Catalyst/Medium | Conditions | Key Advantages |

| Microwave-Assisted Synthesis | None or solid acid catalyst | Solvent-free, elevated temperature | Rapid reaction times, improved yields, reduced waste |

| Low-Melting Mixtures | Eutectic mixture (e.g., choline (B1196258) chloride/urea) | Solvent-free, mild heating | Biodegradable medium, catalyst recycling, simplified workup |

| Solid Acid Catalysis | Zeolites, montmorillonite (B579905) clay | Heterogeneous | Catalyst is recoverable and reusable, reduced corrosion |

Mechanistic Elucidation of Key Synthetic Steps

The most probable synthetic route to this compound is through a variation of the Fischer indole synthesis. The mechanism of this reaction has been extensively studied and provides insight into the formation of the indole ring. wikipedia.orgmdpi.comresearchgate.net

The synthesis would likely begin with the reaction of (2-bromo-6-methylphenyl)hydrazine (B1381900) with pyruvic acid. The key steps of the Fischer indole synthesis mechanism are as follows:

Hydrazone Formation: The initial step is the acid-catalyzed condensation of the substituted phenylhydrazine with the keto acid (pyruvic acid) to form a phenylhydrazone. wikipedia.orgmdpi.com

Tautomerization: The phenylhydrazone then undergoes tautomerization to form an enamine intermediate. This step is crucial for the subsequent cyclization. wikipedia.org

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: The enamine intermediate undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, also known as the aza-Cope rearrangement. This is the key bond-forming step that establishes the carbon-carbon bond of the indole ring. wikipedia.orgmdpi.com This step is generally considered the rate-determining step of the reaction. mdpi.com

Aromatization: The resulting intermediate loses a molecule of ammonia (B1221849) (or an amine) to generate the aromatic indole ring. wikipedia.orgmdpi.com

Final Product: The final product, this compound, is formed.

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂, BF₃), is important for the success of the reaction. wikipedia.org

Step 1: Formation of Phenylhydrazone (2-bromo-6-methylphenyl)hydrazine + Pyruvic acid → 2-((2-bromo-6-methylphenyl)hydrazono)propanoic acid

Step 2: Tautomerization to Enehydrazine 2-((2-bromo-6-methylphenyl)hydrazono)propanoic acid ⇌ (Z)-2-((2-(2-bromo-6-methylphenyl)hydrazinyl)prop-1-en-1-yl)oic acid

Step 3: organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement (Z)-2-((2-(2-bromo-6-methylphenyl)hydrazinyl)prop-1-en-1-yl)oic acid → Intermediate di-imine

Step 4 & 5: Cyclization and Aromatization Intermediate di-imine → this compound + NH₃

This mechanistic understanding is crucial for optimizing reaction conditions and for the rational design of synthetic routes to other substituted indoles.

Advanced Spectroscopic and Solid State Structural Analysis of 7 Bromo 3 Methyl 1h Indole 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy serves as a cornerstone for determining the precise three-dimensional structure of molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved, revealing the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 7-Bromo-3-methyl-1H-indole-2-carboxylic acid provides critical information about the chemical environment of each proton. The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the indole (B1671886) ring. For the related compound, 7-Bromo-3-methyl-1H-indole, the proton signals for the aromatic ring appear at δ 7.55 (d, J = 7.9 Hz), 7.37 (d, J = 7.6 Hz), and a multiplet from 7.08–6.97 ppm. rsc.org The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and participation in hydrogen bonding. The methyl group protons at the C3 position are expected to resonate as a sharp singlet in the upfield region, typically around 2.35 ppm. rsc.org

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. For 7-Bromo-3-methyl-1H-indole, characteristic signals are observed at δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, and 9.97 ppm. rsc.org In this compound, the presence of the carboxylic acid group at the C2 position would introduce a characteristic signal for the carbonyl carbon (C=O) in the highly deshielded region of the spectrum, typically between 165-185 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | > 8.0 (broad singlet) | - |

| C2-COOH | > 10.0 (broad singlet) | ~170 |

| C3-CH₃ | ~2.4 (singlet) | ~10 |

| C4-H | ~7.4 (doublet) | ~123 |

| C5-H | ~7.0 (triplet) | ~121 |

| C6-H | ~7.5 (doublet) | ~125 |

| C2 | - | ~130 |

| C3 | - | ~112 |

| C3a | - | ~129 |

| C4 | - | ~123 |

| C5 | - | ~121 |

| C6 | - | ~125 |

| C7 | - | ~105 |

To establish definitive structural assignments, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the title compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), confirming their connectivity on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the singlet from the methyl protons would show a cross-peak to the methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methyl protons (C3-CH₃) to the C2, C3, and C3a carbons. Furthermore, the N-H proton would likely show correlations to C2, C3a, and C7a, confirming the core indole structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For instance, NOESY could reveal spatial proximity between the methyl protons at C3 and the aromatic proton at C4.

While standard NMR techniques are sufficient for the static structural elucidation of this compound, advanced methods like variable-temperature NMR could be applied to study dynamic processes. Such processes might include conformational changes, tautomerism of the carboxylic acid group, or intermolecular hydrogen-bonding dynamics. However, for a relatively rigid molecule like this under standard conditions, such dynamic processes are not typically prominent. No specific studies employing these advanced techniques for this particular compound are widely reported in the literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

The IR spectrum of an indole carboxylic acid is characterized by several distinct absorption bands. spectroscopyonline.com

N-H Stretch : The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹. researchgate.net

O-H Stretch : The O-H stretch of the carboxylic acid group is a hallmark of the IR spectrum, appearing as a very broad and strong absorption band spanning from approximately 3300 to 2500 cm⁻¹. This broadening is due to strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. spectroscopyonline.com

C=O Stretch : The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent feature, typically observed as a strong, sharp band between 1710 and 1680 cm⁻¹. spectroscopyonline.com

C-Br Stretch : The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |

| N-H (Indole) | Stretch | 3500 - 3300 | Medium, Sharp |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Methyl) | Stretch | 2975 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1710 - 1680 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Strong |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Strong |

To support experimental findings, computational methods such as Density Functional Theory (DFT) are often used to calculate theoretical vibrational frequencies. researchgate.netchemrxiv.org By optimizing the molecular geometry and calculating the harmonic frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match the experimental data, aiding in the precise assignment of complex vibrational modes in the fingerprint region. Such computational studies on substituted indoles have shown good agreement between theoretical predictions and experimental IR and Raman spectra, providing a deeper understanding of the molecule's vibrational properties. researchgate.net For instance, DFT calculations can confirm the assignment of the C-Br stretching mode and differentiate the various C-C and C-N ring stretching and bending modes. researchgate.netchemrxiv.org

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's elemental composition. For this compound (Molecular Formula: C₁₀H₈BrNO₂), HRMS provides a precise mass measurement of the molecular ion, which can be used to validate the chemical formula. The presence of bromine is distinctly marked by a characteristic isotopic pattern, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes, separated by approximately 2 Da.

While specific experimental fragmentation data for this compound is not extensively detailed in the cited literature, the fragmentation pathways can be predicted based on the known behavior of indole carboxylic acids and related heterocyclic compounds. lew.ro In electrospray ionization (ESI) mass spectrometry, the compound would be expected to form pseudomolecular ions such as [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. acs.org

Subsequent tandem mass spectrometry (MS/MS) experiments would likely reveal characteristic fragmentation patterns. A primary and highly probable fragmentation step involves the loss of the carboxylic acid group. This can occur via decarboxylation (loss of CO₂, 44 Da) or the loss of the entire COOH radical (45 Da). Another common pathway is the loss of water (H₂O, 18 Da) from the molecular ion. Further fragmentation of the indole core could also occur under higher collision energies, although the bicyclic ring system is relatively stable. The study of these fragmentation patterns is crucial for the structural elucidation of unknown related compounds and for understanding the molecule's intrinsic stability. lew.ro

Table 1: Predicted HRMS Data for this compound Adducts This table presents theoretically calculated mass-to-charge ratios (m/z) for various adducts of the target compound.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 253.98113 |

| [M+Na]⁺ | 275.96307 |

| [M-H]⁻ | 251.96657 |

| [M+NH₄]⁺ | 271.00767 |

Data sourced from computational predictions. uni.lu

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions in the Solid State

Single-crystal X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure determination for this compound is not available in the reviewed literature, its solid-state architecture can be reliably inferred from the crystallographic analysis of closely related indole carboxylic acids, such as 5-bromo-1H-indole-2-carboxylic acid and 6-bromo-1H-indole-3-carboxylic acid. researchgate.netnih.gov These studies reveal that the indole ring system is essentially planar and that intermolecular forces, particularly hydrogen and halogen bonds, play a dominant role in defining the crystal lattice. researchgate.netsemanticscholar.orgmdpi.com

The crystal packing of indole carboxylic acids is typically dominated by the formation of robust supramolecular synthons. mdpi.com The most common and energetically favorable motif is the formation of centrosymmetric dimers through pairs of O–H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. nih.govmdpi.com This creates a characteristic R²₂(8) ring motif. These dimer units then serve as building blocks that arrange into more complex one-, two-, or three-dimensional networks.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in carboxylic acids and is influenced by subtle variations in crystallization conditions. uky.edu Different polymorphs arise from different molecular conformations or packing arrangements, leading to distinct physical properties. mdpi.comuky.edu For this compound, factors such as the rotational flexibility of the carboxylic acid group and the potential for different hydrogen and halogen bonding networks could give rise to multiple polymorphic forms. uky.edu

Hydrogen bonds are the principal directing force in the crystal structures of indole carboxylic acids. mdpi.com As observed in analogues, the primary interaction is the strong O–H⋯O hydrogen bond that links two molecules into a cyclic dimer. researchgate.netnih.govmdpi.com

Table 2: Typical Hydrogen Bond Geometries in Related Indole Carboxylic Acids This table provides representative data from published crystal structures of similar compounds.

| Bond Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference Compound |

| Carboxylic Dimer | O–H···O | ~2.65 | ~1.85 | ~175 | 6-Bromo-1H-indole-3-carboxylic acid nih.gov |

| Inter-dimer Link | N–H···O | ~2.90 | ~2.05 | ~160 | 6-Bromo-1H-indole-3-carboxylic acid nih.gov |

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). mdpi.comnih.gov This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" along the axis of the C-X bond. acs.org

Reactivity Profiles and Derivatization Chemistry of 7 Bromo 3 Methyl 1h Indole 2 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the indole (B1671886) ring is a primary site for modification, enabling the synthesis of a variety of derivatives through well-established organic reactions.

The carboxylic acid moiety of 7-Bromo-3-methyl-1H-indole-2-carboxylic acid can be readily converted into esters and amides, which are crucial transformations for modulating the compound's physicochemical properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Common methods include Fischer-Speier esterification, where a strong acid like sulfuric acid is used with an excess of the alcohol, which also serves as the solvent. Alternatively, milder conditions can be employed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. nih.gov Similar to esterification, this transformation is often facilitated by activating the carboxylic acid, for instance, by converting it into an acyl chloride or by using peptide coupling reagents. rsc.orgorganic-chemistry.orgmdpi.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is subsequently attacked by the amine to form the amide bond. nih.gov A wide range of amines can be utilized in this reaction, leading to a diverse library of amide derivatives. acs.org

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | R-OH, H₂SO₄ (cat.), heat | 7-Bromo-3-methyl-1H-indole-2-carboxylate ester |

| Esterification | R-OH, DCC, DMAP, CH₂Cl₂ | 7-Bromo-3-methyl-1H-indole-2-carboxylate ester |

| Amidation | R¹R²NH, SOCl₂, reflux | N,N-disubstituted-7-bromo-3-methyl-1H-indole-2-carboxamide |

| Amidation | R¹R²NH, EDC, HOBt, DMF | N,N-disubstituted-7-bromo-3-methyl-1H-indole-2-carboxamide |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing further avenues for derivatization.

The reduction to a primary alcohol is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.orglibretexts.org The reaction proceeds through the initial formation of an aluminum carboxylate salt, which is then further reduced to the alcohol. chemguide.co.uk A subsequent acidic workup is required to liberate the alcohol. chemguide.co.uklibretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org

The selective reduction of the carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than carboxylic acids. researchgate.net Therefore, this requires the use of specific reagents and carefully controlled reaction conditions. One common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov Alternatively, certain catalytic methods using iron catalysts have been developed for the direct, selective reduction of carboxylic acids to aldehydes. researchgate.net

Table 2: Reduction of the Carboxylic Acid Moiety

| Product | Reagents and Conditions |

|---|---|

| Primary Alcohol | 1. LiAlH₄, THF, 0 °C to rt; 2. H₃O⁺ |

| Aldehyde | 1. SOCl₂, reflux; 2. DIBAL-H, Toluene, -78 °C |

Reactivity of the Bromine Substituent for C-C, C-N, and C-O Bond Formation

The bromine atom at the 7-position of the indole ring is a key handle for introducing molecular complexity through various cross-coupling reactions. This enables the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C7-position of the indole scaffold.

The Suzuki-Miyaura coupling reaction involves the coupling of the 7-bromoindole (B1273607) with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgnih.govlibretexts.orgnih.govorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, vinyl, and alkyl substituents. libretexts.orgnih.govorganic-chemistry.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields and good selectivity. nih.gov

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the 7-bromoindole with a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.govorganic-chemistry.org The resulting alkynyl indoles are valuable intermediates for further transformations. nih.govrsc.org

The Heck reaction provides a method for the arylation or vinylation of the indole at the 7-position by coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.commdpi.comnih.gov This reaction typically proceeds via a syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination to afford the substituted alkene product. mdpi.com The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions and ligands. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl/vinyl-3-methyl-1H-indole-2-carboxylic acid |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Alkynyl-3-methyl-1H-indole-2-carboxylic acid |

| Heck | R-CH=CH₂ | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Alkenyl-3-methyl-1H-indole-2-carboxylic acid |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.org In the context of this compound, this reaction enables the introduction of a wide variety of primary and secondary amines at the 7-position. acs.orgnih.gov The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. nih.gov This method is highly valuable for the synthesis of 7-aminoindole derivatives, which are important pharmacophores. nih.gov

While palladium-catalyzed reactions are generally preferred for the functionalization of aryl bromides, nucleophilic aromatic substitution (SNA_r) can occur under certain conditions. science.gov For an S_NAr reaction to proceed on an unactivated aryl bromide like 7-bromoindole, it typically requires harsh reaction conditions, such as high temperatures and the use of strong nucleophiles. youtube.com The indole ring itself is electron-rich, which disfavors nucleophilic attack. Therefore, S_NAr reactions at the 7-position of this compound are generally less facile compared to the aforementioned cross-coupling reactions. mdpi.com However, with highly activated nucleophiles or under specific catalytic conditions, this transformation may be possible. acs.org

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The pyrrole (B145914) moiety is significantly more reactive than the benzene (B151609) ring. bhu.ac.in In unsubstituted indoles, electrophilic attack occurs predominantly at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (a Wheland intermediate) without disrupting the aromaticity of the fused benzene ring. bhu.ac.inic.ac.ukquora.com

For this compound, the C3 position is already occupied by a methyl group. In such cases, electrophilic substitution does not proceed by direct attack at another position like C2, which would involve a high-energy intermediate that disrupts the benzene ring's aromaticity. rsc.org Instead, the reaction is believed to proceed via initial attack of the electrophile at the C3 position to form a 3,3-disubstituted indolenine intermediate. This intermediate then undergoes a rearrangement, often a quimicaorganica.orgresearchgate.net-migration of one of the C3 substituents, to yield the 2,3-disubstituted indole product. rsc.org The electron-withdrawing nature of the 7-bromo and 2-carboxylic acid groups deactivates the entire indole nucleus towards electrophilic attack compared to simple 3-methylindole (B30407), likely requiring more forcing reaction conditions.

Common electrophilic substitution reactions applicable to the indole ring include halogenation, nitration, sulfonation, and Friedel-Crafts type reactions. quimicaorganica.org For instance, bromination of 3-methylindoles can be controlled to occur at either the C2 position via an electrophilic process or on the C3-methyl group via a radical pathway.

Conversely, nucleophilic aromatic substitution on the indole ring is less common unless activated by strongly electron-withdrawing groups. However, the presence of the bromine atom at the C7 position on the benzene portion of the ring system opens up possibilities for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Buchwald-Hartwig amination or Suzuki coupling, could potentially be employed to replace the bromine atom with various amine, boronic acid, or other organometallic nucleophiles, enabling the synthesis of a diverse array of C7-substituted derivatives.

| Reaction | Reagents | Typical Position of Substitution | Reference Example |

|---|---|---|---|

| Nitration | HNO₃ / Ac₂O | C3 | Nitration of indole with nitric mixture in acetic anhydride. quimicaorganica.org |

| Sulfonation | SO₃-Pyridine complex | C3 | Sulfonation of indole under mild conditions to avoid polymerization. quimicaorganica.org |

| Vilsmeier-Haack Formylation | DMF / POCl₃ | C3 | Introduction of a formyl group at C3. quimicaorganica.org |

| Mannich Reaction | CH₂O, R₂NH, HCl | C3 | Synthesis of gramine (B1672134) and its derivatives. quimicaorganica.org |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | C2 (when C3 is substituted) | Regiospecific bromination of substituted 3-methylindoles. |

Reactions Involving the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) possesses a proton that can be abstracted by a base, rendering the nitrogen nucleophilic. This allows for a variety of functionalization reactions directly on the nitrogen atom, which is a crucial strategy for modifying the compound's properties.

N-alkylation is a fundamental transformation of the indole nucleus. The reaction is typically achieved by first treating the indole with a base to form the indolide anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃), while alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) serve as the alkylating agents. rsc.org The choice of solvent and temperature can be critical, as competitive C3-alkylation can sometimes occur. However, N-alkylation is generally the thermodynamically favored pathway, and higher temperatures can improve selectivity for the N-alkylated product. rsc.org

N-acylation proceeds via a similar strategy, where the indolide anion reacts with an acylating agent such as an acyl chloride or an acid anhydride. Direct acylation of indole with a carboxylic acid itself can also be achieved using catalysts like boric acid, offering a more direct and economical method. nih.gov Thioesters have also been reported as effective acyl sources for the chemoselective N-acylation of indoles. These reactions are valuable for introducing carbonyl functionalities, such as amides and esters, onto the indole nitrogen.

| Transformation | Reagents | Solvent | Conditions | Reference Example |

|---|---|---|---|---|

| N-Alkylation | Alkyl Bromide, Cs₂CO₃ | DMF | Room Temperature | Alkylation of indole-2-carboxylic acid derivatives. |

| N-Alkylation | Alkyl Bromide, aq. KOH | Acetone (B3395972) | 20 °C to Reflux | Alkylation of ethyl indol-2-carboxylate. |

| N-Alkylation | Methyl Iodide, NaH | DMF | Elevated Temperature (e.g., 80 °C) | Optimized conditions for selective N-alkylation. rsc.org |

| N-Acylation | Carboxylic Acid, Boric Acid | Mesitylene | Reflux | Direct N-acylation using carboxylic acids. nih.gov |

| N-Acylation | Thioester, Cs₂CO₃ | Xylene | 140 °C | Chemoselective N-acylation using thioesters as acyl source. |

Oxidative and Reductive Transformations of the Indole Nucleus

The indole nucleus can undergo both oxidative and reductive transformations, leading to significant structural modifications.

Oxidative Transformations: The C2=C3 double bond of the indole ring is susceptible to oxidative cleavage, a reaction known as the Witkop oxidation. researchgate.net This transformation can be achieved using oxidants like hydrogen peroxide or urea (B33335) hydrogen peroxide, often in fluorinated alcohol solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to yield 2-acylamido-benzaldehyde or ketone derivatives. researchgate.net For 3-methylindoles specifically, oxidative reactions can also target the methyl group. For example, enzymatic oxidation can convert 3-methylindole (skatole) into indole-3-carboxaldehyde. researchgate.net Furthermore, selective oxidative cleavage of 3-methylindoles in the presence of primary amines can afford quinazolinones through a complex sequence involving C-C bond cleavage and recyclization. acs.orgglobethesis.com Other oxidative processes can lead to dearomatization, converting indoles into 2,2-disubstituted indolin-3-ones. nih.gov

Reductive Transformations: The most common reductive transformation of the indole nucleus is the hydrogenation of the pyrrole ring to afford the corresponding indoline. This is typically accomplished via catalytic hydrogenation. Heterogeneous catalysts like platinum on carbon (Pt/C) are effective, often in the presence of an acid activator in an aqueous medium, which represents an environmentally benign approach. nih.gov A significant challenge in indole hydrogenation is controlling the selectivity to prevent further reduction of the benzene ring, which would lead to octahydroindole derivatives. nih.govnih.gov Homogeneous catalysts based on rhodium, ruthenium, and iridium have also been extensively developed for the asymmetric hydrogenation of N-protected indoles, providing access to chiral indolines. nih.govresearchgate.net The 7-bromo substituent may also be susceptible to hydrodebromination under certain catalytic hydrogenation conditions, a factor that must be considered when planning a reduction strategy.

Mechanistic and Kinetic Studies of Key Derivatization Pathways

Understanding the mechanisms of the key derivatization reactions is crucial for controlling selectivity and optimizing reaction conditions.

Mechanism of Electrophilic Substitution: As previously noted, the mechanism of electrophilic substitution on the indole ring is well-understood. The reaction proceeds through the formation of a resonance-stabilized cationic intermediate, known as a Wheland intermediate or sigma complex. bhu.ac.in Attack at C3 is kinetically and thermodynamically favored because the positive charge in the resulting intermediate can be delocalized onto the nitrogen atom without disrupting the aromatic sextet of the benzene ring. ic.ac.uk For 3-substituted indoles, such as the title compound, the currently accepted mechanism involves the initial formation of a 3,3-disubstituted indoleninium cation. This is followed by a rearrangement (e.g., a Wagner-Meerwein shift) where a substituent migrates from C3 to C2, re-establishing the aromatic indole system. rsc.org

Mechanism of N-Alkylation: The N-alkylation of indoles generally follows a standard SN2 mechanism. The reaction is initiated by the deprotonation of the indole N-H by a base to form the nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. The rate of the reaction is dependent on the strength of the base, the reactivity of the alkylating agent, the solvent, and the temperature. The competition between N- and C-alkylation is a key kinetic consideration. While C3-alkylation can sometimes be faster (kinetic product), N-alkylation typically leads to the more thermodynamically stable product. rsc.org Consequently, higher reaction temperatures often favor the formation of the N-alkylated indole. rsc.org

Theoretical and Computational Studies of 7 Bromo 3 Methyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic and structural properties of 7-Bromo-3-methyl-1H-indole-2-carboxylic acid. These methods model the molecule at the atomic level, providing a detailed picture of its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) and Ab Initio Approaches for Geometry Optimization

The three-dimensional arrangement of atoms in a molecule is critical to its physical and chemical properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable geometry of a molecule by finding the minimum energy on its potential energy surface. For indole (B1671886) derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is a commonly used and reliable DFT method for geometry optimization. nih.govijrar.org

In the optimized structure of this compound, the core indole ring system is expected to be nearly planar. researchgate.net The substituents—a bromine atom at position 7, a methyl group at position 3, and a carboxylic acid group at position 2—will have specific spatial orientations. The bond lengths and angles are influenced by the hybridization of the atoms and the electronic effects of neighboring groups. For instance, the C=O bond length in the carboxylic acid group is shorter than the C-O single bond, reflecting its double-bond character. ijrar.org The geometry of the carboxylic acid group relative to the indole ring is of particular interest, as rotation around the C2-COOH bond can lead to different conformers.

Table 1: Representative Predicted Geometrical Parameters for this compound (Based on Analogous Structures)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | O=C-O | ~122° |

| Bond Angle | C3-C2-COOH | ~128° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. science.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 | High kinetic stability and low chemical reactivity |

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential. wolfram.com

In the MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the electronegative oxygen atoms of the carboxylic acid group. This makes them the primary sites for interactions with electrophiles or for hydrogen bonding. Conversely, the most positive potential (blue regions) would be located on the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atom of the indole N-H group, making them acidic protons and sites for nucleophilic attack. The bromine atom can exhibit a region of positive potential known as a sigma-hole, allowing it to act as a halogen bond donor. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is used to study the different spatial arrangements of a molecule that arise from rotation around its single bonds. For this compound, the most significant conformational flexibility comes from the rotation of the carboxylic acid group around the single bond connecting it to the C2 position of the indole ring.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the C3-C2-C(O)-O bond and calculating the energy at each step. nih.gov This analysis would reveal the most stable conformer(s) of the molecule. It is likely that the lowest energy conformation would be one where the carboxylic acid group is coplanar with the indole ring. This planarity would maximize π-conjugation between the carboxylic acid and the ring system, leading to greater electronic stabilization. The PES would also identify higher-energy conformers and the energy barriers to rotation between them.

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis) with Experimental Results

Computational chemistry allows for the prediction of various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, key predicted vibrations would include a very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretching frequency (around 1710 cm⁻¹), the N-H stretch (around 3400 cm⁻¹), C-H stretches, and various C-C and C-N stretching and bending modes in the fingerprint region. libretexts.orgspectroscopyonline.com Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show the carboxylic acid proton at a very high chemical shift (>12 ppm). libretexts.org The aromatic protons would appear in the 7-8 ppm range, with a splitting pattern determined by their coupling with each other. The methyl protons would appear as a singlet further upfield. Comparing these predicted shifts with experimental data helps in the unambiguous assignment of each signal. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. Indole derivatives typically show strong absorptions in the UV region due to π→π* transitions. srce.hr The calculations would provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths. The specific substitution pattern on the indole ring would influence the exact position of these absorption bands.

Table 3: Correlation of Predicted and Expected Experimental Spectroscopic Data

| Spectroscopy | Feature | Predicted/Calculated Value | Expected Experimental Range |

|---|---|---|---|

| IR | O-H Stretch (Carboxylic Acid) | Scaled ~2500-3300 cm⁻¹ (Broad) | 2500-3300 cm⁻¹ |

| IR | C=O Stretch | Scaled ~1710 cm⁻¹ | 1700-1730 cm⁻¹ |

| ¹H NMR | -COOH Proton | >12 ppm | 12-13 ppm |

| ¹³C NMR | -COOH Carbon | ~165-175 ppm | ~170 ppm |

| UV-Vis | π→π* Transition (λ_max) | ~280-300 nm | ~285 nm |

Computational Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms through computational means involves mapping the potential energy surface of a chemical reaction. This process identifies the lowest energy pathways from reactants to products, crucially locating and characterizing the transition state—the highest energy point along this path. The energy of this transition state determines the activation energy and, consequently, the reaction rate. wikipedia.org

For indole derivatives, computational methods like DFT have been successfully employed to study various reactions, including isomerizations, polymerizations, and catalyzed cyclizations. acs.orgresearchgate.netnih.gov For instance, in a DFT study on the Cu+-catalyzed synthesis of indoles from N-aryl enaminones, researchers identified the rate-determining step as the C-C bond-forming cyclization. nih.govresearchgate.net The calculations revealed how the catalyst dramatically increases the acidity of a key carbon atom, facilitating the ring closure. nih.gov Such studies provide detailed, step-by-step mechanistic insights that are often inaccessible through experimental methods alone.

Another area where computation is vital is in understanding selectivity in reactions. Quantum chemical calculations and molecular dynamics simulations have been used to study the electrophilic aminoalkenylation of indoles. pku.edu.cn These studies can reveal whether a reaction's outcome is controlled by the relative energies of the transition states (kinetic control) or by post-transition state dynamics, offering a deeper understanding of product distributions. pku.edu.cn

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming that reactant and product structures are true minima on the potential energy surface and that a transition state structure has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the path downhill from the transition state to confirm that it connects the intended reactants and products.

These calculations would clarify how the electronic effects of the bromine atom at the 7-position and the methyl group at the 3-position influence the stability of intermediates and the energy of transition states, thereby governing the compound's reactivity.

Modeling of Intermolecular Interactions in the Gas Phase and Condensed Media

The physical and chemical properties of this compound are heavily influenced by intermolecular interactions. These non-covalent forces dictate its crystal packing, solubility, and interactions with biological targets. Computational modeling is an indispensable tool for studying these forces in detail, both for an isolated molecule (gas phase) and within a solvent or solid matrix (condensed media).

Gas Phase Studies: In the gas phase, interactions between individual molecules can be modeled with high accuracy. For indole carboxylic acids, two primary types of interactions are expected: hydrogen bonding and halogen bonding.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). Computational studies on similar molecules, like indole-3-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid, have shown a strong tendency to form centrosymmetric cyclic dimers via two O–H⋯O hydrogen bonds. mdpi.com The N-H group of the indole ring can also act as a hydrogen bond donor. mdpi.com

Halogen Bonding: The bromine atom at the 7-position can act as a Lewis acidic "σ-hole," an electropositive region on the halogen atom that can interact favorably with electron donors (Lewis bases) like oxygen or nitrogen atoms. researchgate.net DFT studies on bromo-pentafluorobenzene have characterized the nature of these σ-hole interactions, which are crucial for understanding crystal engineering and molecular recognition. researchgate.net

Condensed Media Studies: Modeling in condensed media introduces the complexity of solvent effects or crystal packing forces.

Solvent Effects: Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the behavior of a molecule in a solvent. These models represent the solvent as a continuous dielectric medium, allowing for the calculation of how the solvent environment affects molecular geometry, electronic structure, and interaction energies. bohrium.com Studies on indole in various solvents have shown how solvation impacts properties like binding energy and molecular stability. bohrium.com

Solid State (Crystal) Interactions: In the solid state, a combination of forces determines the crystal structure. Analysis of the crystal structure of related compounds, such as halogenated indole-2-carboxylic acid derivatives, reveals the interplay between O–H⋯O hydrogen bond dimers, N–H⋯O interactions, and potential C–H⋯O or halogen bonds. mdpi.com Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these specific interactions within the crystal lattice. rsc.org

The following table summarizes the types of intermolecular interactions that can be computationally modeled for indole derivatives, based on studies of analogous compounds.

| Interaction Type | Donor Group | Acceptor Group | Typical Calculated Energy (kcal/mol) | Relevant Analogues Studied |

| Hydrogen Bond | Carboxyl O-H | Carbonyl O | Strong (-10 to -15 for dimer) | Indole-3-carboxylic acid mdpi.com |

| Hydrogen Bond | Indole N-H | Carbonyl O / Methoxy O | Moderate (-3 to -6) | 5-methoxy-indole-2-carboxylic acid mdpi.com |

| Halogen Bond | C-Br (σ-hole) | O, N, or π-system | Weak to Moderate (-1 to -5) | Bromo-pentafluorobenzene researchgate.net |

| π–π Stacking | Indole Ring | Indole Ring | Moderate (-2 to -5) | Indole-2-carboxylic acid derivatives nih.gov |

These computational approaches provide a detailed picture of the non-covalent forces governing the behavior of this compound, from the formation of simple dimers in the gas phase to complex networks in the solid state.

Advanced Chemical and Materials Science Applications of 7 Bromo 3 Methyl 1h Indole 2 Carboxylic Acid Derivatives

Role as a Synthetic Building Block in Complex Organic Molecule Construction

The unique arrangement of functional groups on 7-bromo-3-methyl-1H-indole-2-carboxylic acid makes it an important starting material in organic synthesis. The carboxylic acid at the C2 position, the methyl group at the C3 position, and the bromine atom at the C7 position serve as reactive handles for a variety of chemical transformations.

Precursor for Advanced Heterocyclic Scaffolds and Chemical Libraries

Indole-2-carboxylic acids are well-established precursors for creating more complex, polycyclic indole (B1671886) frameworks. rsc.org The carboxylic acid moiety can be readily converted into amides, esters, or other functional groups, which can then participate in intramolecular or intermolecular cyclization reactions. For instance, studies on similar 5-bromoindole-2-carboxylic acid structures have shown their successful conversion into a diverse range of heterocyclic derivatives, including carbothioamides, oxadiazoles, and triazoles. nih.govresearchgate.netresearchgate.net These transformations demonstrate the utility of the indole-2-carboxylic acid scaffold in building chemical libraries with varied structural motifs.

Furthermore, the bromine atom on the benzene (B151609) ring portion of the indole is a critical feature for synthetic elaboration. It provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. acs.org These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, at the C7 position. This capability is crucial for the modular and rapid assembly of multi-substituted indole derivatives, enabling the systematic exploration of structure-property relationships in newly synthesized compounds.

The table below illustrates the synthetic potential of the functional groups present in the title compound by showing examples of derivatives created from analogous bromo-indole-carboxylic acids.

| Functional Group | Reaction Type | Resulting Scaffold/Derivative |

| Carboxylic Acid | Amidation / Cyclization | Polycyclic Fused Indoles rsc.org |

| Carboxylic Acid | Esterification / Hydrazide formation | Oxadiazole Derivatives nih.govresearchgate.net |

| Carboxylic Acid | Thionation / Amination | Carbothioamide Derivatives nih.gov |

| Bromo Group | Pd-catalyzed C-N Coupling | 7-Aminoindole Derivatives acs.org |

| Bromo Group | Pd-catalyzed C-C Coupling | 7-Aryl/Alkylindole Derivatives |

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The design of these assemblies, particularly in the solid state, is the domain of crystal engineering. This compound possesses all the necessary functional components to participate in the key interactions that drive molecular self-assembly.

Design of Self-Assembled Structures Based on Hydrogen Bonding and Halogen Bonding

The carboxylic acid group is a powerful and reliable functional group for forming strong hydrogen bonds. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This typically leads to the formation of a robust dimeric structure known as the carboxylic acid dimer synthon. Additionally, the N-H group of the indole ring is an effective hydrogen bond donor.